![molecular formula C9H14Cl2N2 B1458769 (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride CAS No. 1965305-30-9](/img/structure/B1458769.png)
(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride
Übersicht
Beschreibung
(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride is a useful research compound. Its molecular formula is C9H14Cl2N2 and its molecular weight is 221.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride is a compound belonging to the tetrahydroquinoline class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 239.12 g/mol
- CAS Number : 1965309-58-3
The compound features a tetrahydroquinoline moiety, which is often associated with various pharmacological effects due to its ability to interact with multiple biological targets.
Antidepressant Effects
Research indicates that tetrahydroquinoline derivatives may exhibit antidepressant properties. For instance, compounds structurally similar to (S)-1,2,3,4-tetrahydro-quinolin-4-ylamine have shown efficacy in preclinical models of depression. The mechanism is believed to involve modulation of neurotransmitter systems such as serotonin and norepinephrine.
Antitumor Activity
Tetrahydroquinoline derivatives have been investigated for their antitumor potential. Studies suggest that these compounds may inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, certain derivatives have demonstrated significant inhibitory effects on cancer cell lines in vitro .
Cholesterol Regulation
This compound has been linked to the inhibition of cholesteryl ester transfer protein (CETP), which plays a critical role in lipid metabolism. CETP inhibitors are known to increase high-density lipoprotein (HDL) cholesterol while decreasing low-density lipoprotein (LDL) cholesterol levels. This property suggests potential applications in treating hyperlipidemia and related cardiovascular diseases .
Study on Antiproliferative Effects
A recent study evaluated the antiproliferative effects of various tetrahydroquinoline derivatives against multiple cancer cell lines. The findings indicated that certain modifications to the tetrahydroquinoline structure significantly enhanced anticancer activity. Specifically, compounds with electron-donating groups exhibited improved potency compared to their unsubstituted counterparts .
Compound | Cancer Cell Line | IC (µM) |
---|---|---|
I-7 | HCT116 | 0.64 |
I-8 | MCF7 | 1.20 |
I-9 | A549 | 0.80 |
Mechanistic Insights
Further investigations into the mechanism of action revealed that some tetrahydroquinoline derivatives act as colchicine binding site inhibitors. This interaction leads to disruption of microtubule dynamics in cancer cells, effectively halting their proliferation and inducing apoptosis .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound have been assessed in various studies. These evaluations typically focus on absorption, distribution, metabolism, and excretion (ADME) characteristics. Compounds within this class generally show favorable drug-like properties; however, specific studies are required to fully elucidate the safety profile and potential side effects associated with long-term use .
Wissenschaftliche Forschungsanwendungen
1.1. Cholesteryl Ester Transfer Protein (CETP) Inhibition
One of the significant applications of (S)-1,2,3,4-tetrahydro-quinolin-4-ylamine dihydrochloride is its role as an inhibitor of cholesteryl ester transfer protein (CETP). CETP inhibitors are crucial in managing hyperlipidemia and dyslipidemia by increasing high-density lipoprotein (HDL) cholesterol levels while decreasing low-density lipoprotein (LDL) cholesterol levels. This mechanism is vital for preventing arteriosclerotic diseases and improving cardiovascular health .
1.2. Cannabinoid Receptor Modulation
Research indicates that tetrahydroquinoline derivatives can act as modulators of cannabinoid receptors. These compounds have been explored for their potential in treating various disorders, including obesity and cognitive dysfunctions. The modulation of cannabinoid receptors can lead to therapeutic effects in metabolic disorders and eating disorders .
1.3. Neuropharmacology
The compound has been studied for its effects on dopamine receptors, particularly D2 and D3 receptors. Binding affinity studies suggest that modifications to the tetrahydroquinoline structure can enhance affinity for these receptors, indicating potential applications in treating neurological conditions such as schizophrenia or Parkinson's disease .
Synthesis and Derivatives
The synthesis of this compound involves various chemical pathways that yield optically active derivatives with specific biological activities. The methods include asymmetric synthesis and optical resolution techniques that are crucial for obtaining the desired enantiomeric purity necessary for pharmacological efficacy .
3.1. CETP Inhibitors Development
A notable case study involves the development of tetrahydroquinoline derivatives as CETP inhibitors. These compounds were shown to significantly increase HDL cholesterol levels in preclinical models, demonstrating their potential for treating dyslipidemia effectively .
3.2. Neuropharmacological Research
In a study examining the effects of tetrahydroquinoline derivatives on dopamine receptors, researchers found that certain modifications led to increased selectivity and potency at D2 and D3 receptors. This finding supports the potential use of these compounds in treating neuropsychiatric disorders .
Data Table: Comparative Analysis of Tetrahydroquinoline Derivatives
Eigenschaften
IUPAC Name |
(4S)-1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;;/h1-4,8,11H,5-6,10H2;2*1H/t8-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHRXWSSWSQEMS-JZGIKJSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC2=CC=CC=C2[C@H]1N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.